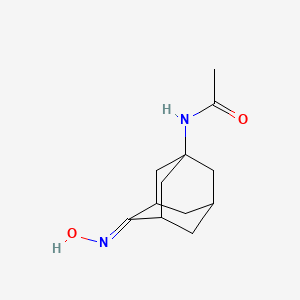

N-(4-hydroxyimino-1-adamantyl)acetamide

Description

N-(4-hydroxyimino-1-adamantyl)acetamide is an adamantane-derived acetamide compound characterized by a hydroxyimino (-N-OH) substituent at the 4-position of the adamantyl moiety. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and influences pharmacokinetic properties.

Propriétés

IUPAC Name |

N-(4-hydroxyimino-1-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(15)13-12-4-8-2-9(5-12)11(14-16)10(3-8)6-12/h8-10,16H,2-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLSQIHENCAJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=NO)C(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyimino-1-adamantyl)acetamide typically involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(4-hydroxyimino-1-adamantyl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-hydroxyimino-1-adamantyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives of N-(4-hydroxyimino-1-adamantyl)acetamide.

Applications De Recherche Scientifique

N-(4-hydroxyimino-1-adamantyl)acetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Chemistry: The compound is used as a building block for the synthesis of complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials

Mécanisme D'action

The mechanism of action of N-(4-hydroxyimino-1-adamantyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Analogs

2.1.1 N-(1-Adamantyl)acetamide (CAS: 880-52-4)

- Structure: Lacks the 4-hydroxyimino group, retaining only the adamantyl-acetamide core.

- Properties :

- Molecular weight: 193.29 g/mol

- Melting point: 148–149°C

- LogP (estimated): ~1.8

- Activity : Used as a precursor in synthesizing adamantane-based pharmaceuticals. Its rigid structure may enhance blood-brain barrier penetration, though specific biological data are unavailable .

The hydroxyimino group could confer unique reactivity, such as metal chelation or nitric oxide release, which are absent in the parent compound.

2.1.2 Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Structure : A simple acetamide with a 4-hydroxyphenyl group.

- Properties :

- Molecular weight: 151.16 g/mol

- LogP: 0.34

- Solubility: High in water (14 mg/mL).

- Activity : Widely used as an analgesic and antipyretic via cyclooxygenase inhibition .

Comparison: N-(4-hydroxyimino-1-adamantyl)acetamide’s adamantane core provides greater steric bulk and rigidity, likely reducing solubility but enhancing metabolic stability. The hydroxyimino group may introduce antioxidant or anti-inflammatory mechanisms distinct from paracetamol’s phenol-mediated effects.

2.2 Functional Analogs

2.2.1 Antimicrobial Acetamides (Compounds 47–50)

- Structures : Feature benzo[d]thiazole sulfonyl piperazine substituents.

- Activity :

Comparison: N-(4-hydroxyimino-1-adamantyl)acetamide’s adamantane group may enhance membrane penetration in gram-positive bacteria, while the hydroxyimino group could inhibit enzymes via hydrogen bonding. However, its larger size may reduce efficacy against fungi compared to smaller analogs like compound 47.

2.2.2 CNS-11 and CNS-11g

- Structures : Phthalazine-containing acetamides with mesityl or dimethylphenyl groups.

- Properties: Low hydrogen-bond donors (1–2) and rotatable bonds (3–4), favoring CNS penetration .

2.2.3 N-(3-methylbutyl)acetamide

- Role : Marker compound in botrytized wines, contributing to fungal-derived aromas .

- Comparison : Highlights acetamides’ versatility beyond pharmacology. The adamantane derivative’s complex structure contrasts sharply with this simple alkyl-acetamide, underscoring structural diversity within the acetamide class.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Pharmacokinetics: Adamantane’s rigidity may counteract the solubility challenges posed by the hydroxyimino group, balancing bioavailability and stability.

- Comparative Efficacy: Unlike paracetamol, this compound’s adamantane core may reduce hepatotoxicity risks while offering novel anti-inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.